

1-(difluoromethyl)-3-methyl-1H-pyrazole mechanism of action

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Compound of Interest

Compound Name: 1-(difluoromethyl)-3-methyl-1H-pyrazole

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An In-Depth Technical Guide to the Mechanism of Action of **1-(difluoromethyl)-3-methyl-1H-pyrazole** Core Fungicides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungicides built upon the **1-(difluoromethyl)-3-methyl-1H-pyrazole** scaffold represent a significant class of agricultural and research compounds. Their fungicidal activity is primarily attributed to a highly specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH). This technical guide elucidates the core molecular mechanism, presents quantitative efficacy data, and provides detailed experimental protocols for the characterization of these compounds. For the purpose of detailed illustration, this guide will focus on Fluxapyroxad, a prominent broad-spectrum fungicide that features the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of fluxapyroxad and related pyrazole-carboxamide compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).^{[1][2]} SDH is a critical enzyme that plays a dual role in cellular

metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and an integral part of the ETC.

- TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.
- Electron Transport Chain: During this oxidation, it transfers electrons from succinate to the ubiquinone (Q) pool, which are then passed to Complex III.

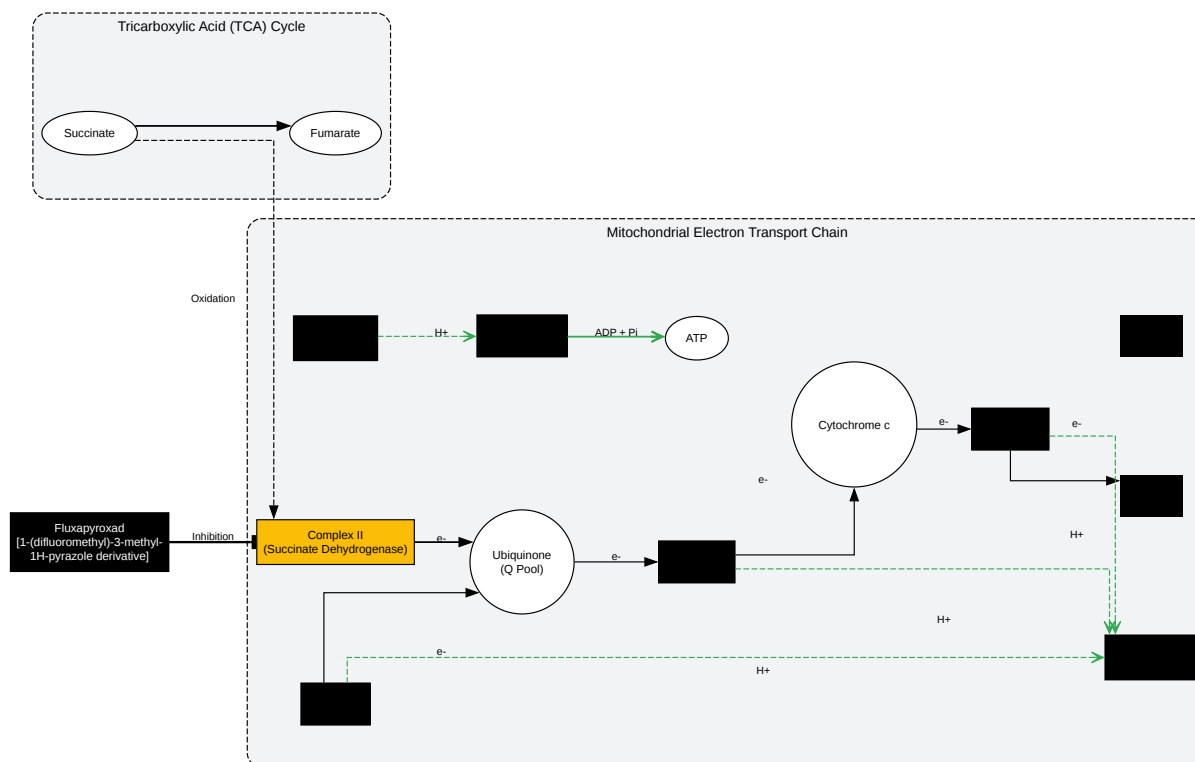
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluxapyroxad competitively blocks the reduction of ubiquinone.^[3] This inhibition has two major downstream consequences:

- Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites.^[4]
- Cessation of Cellular Respiration: The halt in electron flow from Complex II to Complex III severely impairs the mitochondrial respiratory chain, leading to a drastic reduction in ATP synthesis.^{[1][5]}

This disruption of energy metabolism is the ultimate cause of the fungicidal effect, as it inhibits essential life processes such as spore germination, germ tube elongation, and mycelial growth, leading to the death of the fungal pathogen.^{[1][2][6]}

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the point of inhibition within the mitochondrial respiratory chain and the TCA cycle.



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Caption: Fluxapyroxad inhibits Complex II (SDH), blocking succinate oxidation and electron transport.

Quantitative Data: In Vitro Efficacy

The efficacy of fluxapyroxad is quantified by two primary metrics: the half-maximal effective concentration (EC_{50}) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC_{50}) for direct SDH enzyme inhibition.

Table 1: EC_{50} Values of Fluxapyroxad Against Various Fungal Pathogens

This table summarizes the concentration of fluxapyroxad required to inhibit the mycelial growth of different fungal species by 50%.

Fungal Species	Mean EC ₅₀ (µg/mL)	Range of EC ₅₀ (µg/mL)	Reference
Rhizoctonia solani	0.0657 ± 0.0250	0.0101 - 0.130	[7]
Didymella applanata (2013 isolates)	1.95 ± 0.81	0.82 - 4.05	[3]
Didymella applanata (2017 isolates)	3.24 ± 1.38	1.16 - 5.78	[3]
Sclerotinia sclerotiorum	Not specified	0.021 - 0.095	[3]
Botrytis cinerea (baseline)	0.18 ± 0.01	0.03 - 51.3 (including resistant)	[3]
Diplocarpon coronariae	< 0.1 (approx.)	Not specified	[8]

Table 2: IC₅₀ Values of Fluxapyroxad for Succinate Dehydrogenase (SDH) Inhibition

This table presents the concentration of fluxapyroxad needed to inhibit the activity of the SDH enzyme by 50%.

Enzyme Source	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference
Rhizoctonia solani SDH	1.226	~3.21	[7]
Porcine Mitochondrial SDH	Not specified	2.87 (calculated from 0.014 µM for compound 7s being 205x more potent)	[9]
Immunoassay (Direct)	0.00014	~0.00037	[10]
Immunoassay (Indirect)	0.00005	~0.00013	[10]

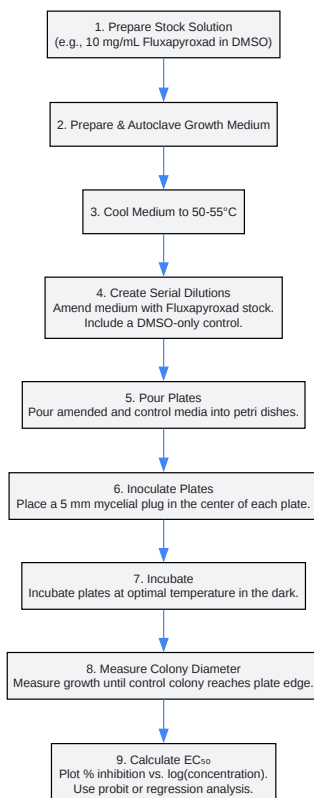
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action and efficacy of SDH inhibitors.

Protocol for Determining EC₅₀ (Mycelial Growth Inhibition)

This protocol outlines the steps to determine the in vitro efficacy of fluxapyroxad against a target fungal pathogen.

- Fluxapyroxad
- Dimethyl sulfoxide (DMSO)
- Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA)
- Sterile petri dishes
- Actively growing culture of the target fungus
- Sterile cork borer (5 mm diameter)
- Incubator



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Caption: A stepwise workflow for determining the EC₅₀ value of fluxapyroxad.

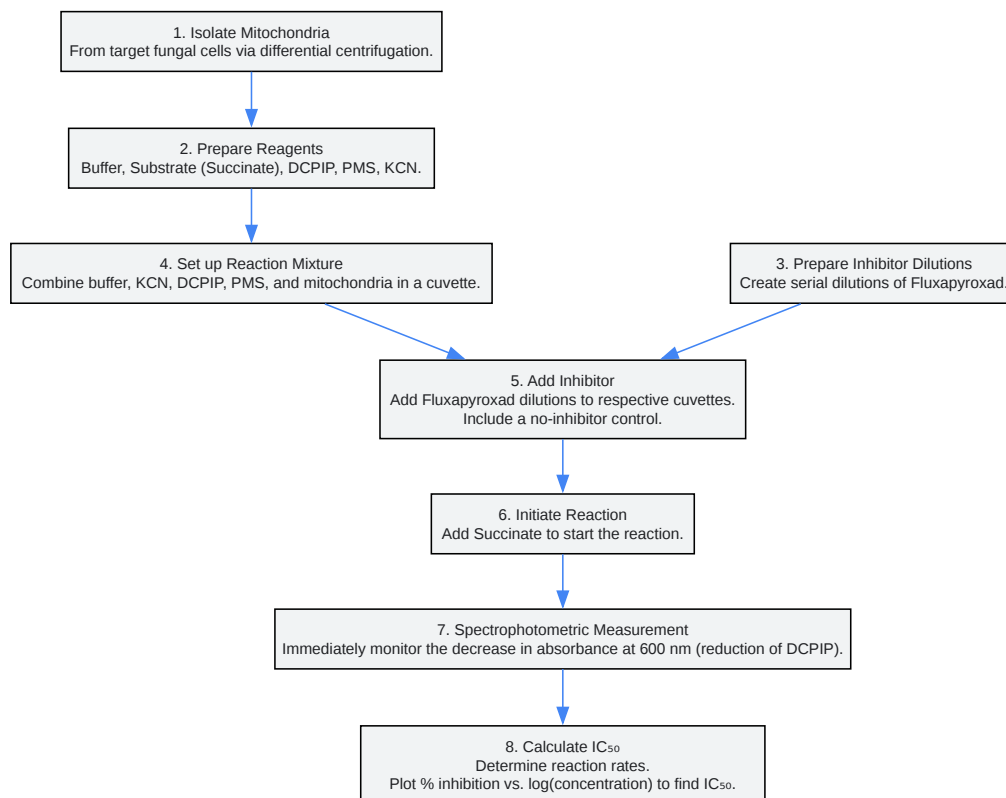
- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of fluxapyroxad in DMSO.
- Media Preparation: Autoclave the growth medium and cool it in a water bath to 50-55°C.
- Fungicide Amendment: Add the required volumes of the fluxapyroxad stock solution to the molten agar to create a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Prepare a control medium containing the same concentration of DMSO used for the highest fungicide concentration.
- Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify under aseptic conditions.

- Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
- Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate nearly reaches the edge of the dish.
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the DMSO control. The EC₅₀ value is then determined by regression analysis of the log-transformed fungicide concentration versus the probit of inhibition percentage.^{[1][11]}

Protocol for Determining IC₅₀ (SDH Enzyme Activity Inhibition)

This protocol measures the direct inhibitory effect of fluxapyroxad on SDH enzyme activity using a spectrophotometric assay.

- Isolated mitochondria from the target fungus
- Fluxapyroxad
- Potassium phosphate buffer (pH 7.2)
- Sodium Succinate (substrate)
- 2,6-dichlorophenol-indophenol (DCPIP) (electron acceptor)
- Phenazine methosulfate (PMS) (intermediate electron carrier)
- Potassium cyanide (KCN) (to inhibit Complex IV)
- Spectrophotometer



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Caption: Workflow for determining the IC_{50} of fluxapyroxad on SDH enzyme activity.

- Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.
- Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), DCPIP, and PMS.
- Inhibitor Addition: Add varying concentrations of fluxapyroxad (dissolved in a suitable solvent like DMSO) to the cuvettes. Include a solvent-only control. Add the isolated mitochondrial fraction and pre-incubate for a short period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, sodium succinate.

- Spectrophotometric Measurement: Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time.[7] The rate is proportional to the SDH activity.
- Data Analysis: Calculate the percentage of SDH inhibition for each fluxapyroxad concentration compared to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[7][11]

Conclusion

The **1-(difluoromethyl)-3-methyl-1H-pyrazole** core structure is a key pharmacophore in a powerful class of fungicides. As exemplified by fluxapyroxad, these compounds act as highly effective succinate dehydrogenase inhibitors. By disrupting the crucial link between the TCA cycle and the mitochondrial electron transport chain, they efficiently shut down cellular energy production in pathogenic fungi. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers engaged in the study of SDHIs, the development of novel antifungal agents, and the management of fungicide resistance.

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